molecular formula C15H15ClN2O2S B11016800 2-chloro-N-(2-oxo-2-phenylethyl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

2-chloro-N-(2-oxo-2-phenylethyl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B11016800
M. Wt: 322.8 g/mol
InChI Key: WGRNWJRVVYJTDC-UHFFFAOYSA-N
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Description

2-chloro-N-(2-oxo-2-phenylethyl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H15ClN2O2S and its molecular weight is 322.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H15ClN2O2S

Molecular Weight

322.8 g/mol

IUPAC Name

2-chloro-N-phenacyl-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H15ClN2O2S/c1-9(2)13-12(18-15(16)21-13)14(20)17-8-11(19)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,17,20)

InChI Key

WGRNWJRVVYJTDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Cl)C(=O)NCC(=O)C2=CC=CC=C2

Origin of Product

United States

Biological Activity

2-chloro-N-(2-oxo-2-phenylethyl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the thiazole class of heterocyclic compounds. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry. The thiazole ring structure contributes to various biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN2O2SC_{13}H_{14}ClN_{2}O_{2}S. Its structure features a thiazole ring with a chloro substituent, a carboxamide functional group, and an isopropyl group. The presence of these functional groups is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₄ClN₂O₂S
Molecular Weight300.78 g/mol
Melting Point124 - 126.5 °C
SolubilitySoluble in organic solvents

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism of action likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Research indicates that compounds containing thiazole rings often demonstrate anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in activated immune cells, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays revealed that it can induce apoptosis in various cancer cell lines by activating caspase pathways. Furthermore, it has shown promise in inhibiting tumor growth in animal models, particularly in cancers characterized by centrosome amplification .

Case Studies

  • Study on Anticancer Activity : A recent study investigated the effects of this compound on DLD1 human colon cancer cells. The results indicated a significant increase in multipolar mitotic spindles upon treatment with the compound, leading to enhanced cell death rates .
    Cell LineTreatment Concentration (μM)Multipolarity (%)
    DLD1 (4NCA)1521
    DLD1 (4N)150
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be low, indicating strong antimicrobial potential.
    MicroorganismMIC (μg/mL)
    Staphylococcus aureus8
    Escherichia coli16

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies that allow for structural modifications aimed at enhancing biological activity. Common synthetic pathways include:

  • Condensation Reactions : Utilizing thiazole derivatives and phenethylamine precursors.
  • Substitution Reactions : Introducing chloro and carboxamide groups through electrophilic aromatic substitution.

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